molecular formula C18H26N2O5S2 B2958380 4-(morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide CAS No. 1903863-41-1

4-(morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

Cat. No.: B2958380
CAS No.: 1903863-41-1
M. Wt: 414.54
InChI Key: UJODDSLSANOMOZ-UHFFFAOYSA-N
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Description

4-(Morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a benzamide derivative characterized by a morpholine sulfonyl group at the para-position of the benzamide core and a thioether-linked tetrahydropyran (oxane) moiety.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S2/c21-18(19-7-14-26-16-5-10-24-11-6-16)15-1-3-17(4-2-15)27(22,23)20-8-12-25-13-9-20/h1-4,16H,5-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJODDSLSANOMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(morpholine-4-sulfonyl)benzoic acid with 2-(oxan-4-ylsulfanyl)ethylamine under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide moiety can be reduced to form amine derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

4-(Morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide with structurally related compounds from the evidence, focusing on substituents, functional groups, and physicochemical properties.

Compound Name / Identifier Key Substituents Molecular Features Physicochemical Insights Reference
4-(Morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide (Target) - Morpholine sulfonyl (C₄H₈NO₂S)
- Oxane-thioethyl (C₆H₁₁OS)
- Benzamide core
- Thioether linkage
- Non-aromatic oxane ring
Moderate lipophilicity (oxane enhances permeability)
Polar sulfonyl improves solubility
4-Methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide - Morpholine sulfonyl
- Methylsulfanyl-oxadiazole (C₃H₃N₂OS)
- Benzamide core
- Oxadiazole heterocycle
- Methyl group at position 4
Higher rigidity (oxadiazole)
Increased metabolic stability (methylsulfanyl)
N-{[4-(4-Fluorophenyl)-5-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide - Morpholine sulfonyl
- Fluorophenyl-triazole
- Thiazolyl-aminoethyl
- Triazole-thioether linkage
- Thiazole-aminoethyl side chain
High polarity (multiple H-bond donors/acceptors)
Potential for kinase inhibition
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9) - Halogenated phenylsulfonyl (X = H, Cl, Br)
- Difluorophenyl
- Triazole-thione core
- Sulfonylbenzene backbone
Variable halogen effects (Cl/Br increase lipophilicity)
Tautomerism (thione vs. thiol)

Key Structural and Functional Differences

Core Heterocycles and Linkages :

  • The target compound employs a benzamide scaffold with a flexible oxane-thioethyl chain, contrasting with the rigid oxadiazole in ’s compound and the triazole-thiazole system in . The oxadiazole and triazole rings enhance metabolic stability but may reduce conformational adaptability .
  • The triazole-thione derivatives () exhibit tautomerism (thione ↔ thiol), which is absent in the target compound due to its stable thioether linkage .

Substituent Effects: The morpholine sulfonyl group is conserved across all compared compounds, suggesting its critical role in solubility and target binding. However, the target compound’s oxane-thioethyl group provides unique lipophilicity compared to the fluorophenyl () or halogenated phenylsulfonyl groups (), which may influence membrane permeability . The methylsulfanyl-oxadiazole substituent () introduces a metabolically stable sulfur atom, whereas the thiazolyl-aminoethyl group () adds hydrogen-bonding capacity for target engagement .

Synthetic Routes: Compounds in derive from hydrazinecarbothioamide cyclization, forming triazole-thiones. In contrast, the target compound likely requires coupling of preformed oxane-thioethyl amines with a sulfonylated benzoyl chloride . ’s compound involves multistep functionalization of triazole-thioethers, emphasizing the complexity of introducing thiazole-aminoethyl groups .

Research Findings and Implications

  • Spectroscopic Differentiation : IR spectra of the target compound would lack the νC=O (~1660–1682 cm⁻¹) and νS-H (~2500–2600 cm⁻¹) bands seen in ’s precursors, confirming its stable thioether structure .
  • Bioactivity Potential: While direct pharmacological data are absent, the target compound’s balance of polarity (sulfonyl) and lipophilicity (oxane) aligns with kinase inhibitor scaffolds. Comparatively, ’s compound may exhibit stronger target affinity due to its thiazole-mediated H-bonding .

Biological Activity

The compound 4-(morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Morpholine Group : Imparts solubility and potential interactions with biological targets.
  • Sulfonamide Moiety : Known for its antibacterial properties.
  • Oxan-4-ylsulfanyl Ethyl Chain : May enhance the compound's bioactivity through specific interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzamide derivatives have shown broad-spectrum activity against various pathogens. The sulfonamide group is particularly noted for its efficacy against bacterial infections, as seen in studies involving structurally related compounds .

Anticancer Potential

The anticancer activity of sulfonamide-containing compounds has been documented in various studies. These compounds often exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating their potency. For instance, similar compounds have shown IC50 values in the low micromolar range against different cancer types . The mechanism often involves apoptosis induction and cell cycle arrest.

Case Study 1: Antiviral Screening

A study evaluated the antiviral activity of a series of benzamide derivatives, including those structurally related to 4-(morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide. The results indicated that certain derivatives significantly reduced HBV replication in HepG2 cells, demonstrating the potential for developing new antiviral agents based on this scaffold .

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of sulfonamide derivatives was screened for antimicrobial activity against common pathogens. The findings revealed that several compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that our target compound may also possess similar properties .

The biological activity of 4-(morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.
  • Modulation of Viral Replication : Similar compounds have been shown to interfere with viral life cycles by upregulating host defense mechanisms.

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